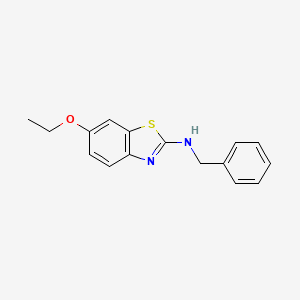

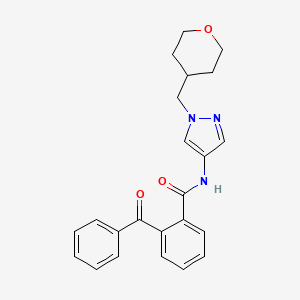

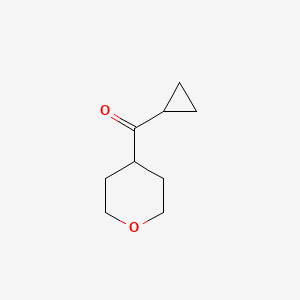

N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzothiazole derivatives are compounds of significant interest due to their wide range of pharmaceutical and biological applications. These compounds have been studied extensively for their potential as therapeutic agents, particularly in the context of enzyme inhibition, anticonvulsant activity, and antitumor properties . The specific compound , N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine, is a derivative of the benzothiazole family, which suggests it may possess similar biological activities.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves condensation reactions or coupling reactions such as the Suzuki cross-coupling. For instance, 2-amino-6-arylbenzothiazoles have been synthesized using Suzuki cross-coupling reactions with aryl boronic acids or esters, yielding products with moderate to excellent yields . Similarly, N-substituted benzothiazol-2-yl amides have been synthesized through EDC coupling reactions . These methods highlight the versatility and efficiency of synthesizing benzothiazole derivatives, which could be applicable to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole ring, which can be further modified with various substituents. The crystal structure of related compounds has been determined, revealing planar benzothiazole rings and various conformations of attached rings or groups . These structural analyses are crucial for understanding the interaction of these molecules with biological targets.

Chemical Reactions Analysis

Benzothiazole derivatives participate in a variety of chemical reactions, including hydrogen bonding and intermolecular interactions, which are essential for their biological activities. For example, the formation of hydrogen bonds and one-dimensional chains has been observed in the crystal structures of some benzothiazole compounds . These interactions are likely to influence the biological efficacy of these molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Techniques like infrared spectroscopy, thermogravimetric analysis, and NMR spectroscopy have been used to characterize these properties . Understanding these properties is important for the development of benzothiazole-based drugs, as they affect the compound's pharmacokinetics and pharmacodynamics.

Wissenschaftliche Forschungsanwendungen

Chemistry and Properties

Benzothiazole derivatives, including N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine, have been studied for their chemical properties and applications in synthesis. The literature emphasizes the variability in the chemistry of benzothiazoles, highlighting their preparation procedures, properties, and the formation of complex compounds. These compounds exhibit a range of spectroscopic properties, structures, magnetic properties, and have been explored for their biological and electrochemical activity. This foundational knowledge opens avenues for further investigation into unknown analogues and their potential applications (Boča, Jameson, & Linert, 2011).

Biological and Pharmacological Applications

Benzothiazole derivatives are known for their broad spectrum of biological activities. Studies have documented their antimicrobial, analgesic, anti-inflammatory, antidiabetic, and notably, antitumor activities. The structural simplicity of 2-arylbenzothiazoles, for example, makes them potential antitumor agents. Some benzothiazole-containing compounds are currently in clinical use for treating various diseases, underlining the significance of this scaffold in drug discovery (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Recent research has focused on the development of new drugs and materials using benzothiazole derivatives, owing to their industrial demand and biological activity. Novel synthesis methods, including green chemistry principles, highlight the potential of these compounds for creating pharmacologically active heterocycles and new materials (Zhilitskaya, Shainyan, & О. Yarosh, 2021).

Structural Activity Relationship (SAR)

The exploration of the structural activity relationship (SAR) of benzothiazole derivatives illuminates their importance in medicinal chemistry. These compounds exhibit various pharmacological activities, such as antiviral, antimicrobial, antiallergic, anti-diabetic, antitumor, anti-inflammatory, anthelmintic, and anti-cancer, based on structural modifications, particularly at the C-2 and C-6 positions. This versatility makes the benzothiazole scaffold a key focus for developing new therapeutic agents (Bhat & Belagali, 2020).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS/c1-2-19-13-8-9-14-15(10-13)20-16(18-14)17-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGWKHFGRLSGXBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Tert-butyl-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2526571.png)

![(E)-N-[Cyano(oxolan-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2526579.png)

![5-(2-Chlorophenyl)-3-[(2,5-dichlorophenoxy)methyl]-1,2-oxazole](/img/structure/B2526581.png)

![N-[[1-(3,4-Dimethylphenyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B2526582.png)

![Methyl 3-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2526584.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2526586.png)